
1-Propanesulfonic acid, 3-(dichloroamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanesulfonic acid, 3-(dichloroamino)- is an organic compound with the molecular formula C3H7Cl2NO3S. This compound is characterized by the presence of a sulfonic acid group and a dichloroamino group attached to a propane backbone. It is a versatile chemical used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-Propanesulfonic acid, 3-(dichloroamino)- typically involves the reaction of 1,3-propane sultone with a suitable dichloroamine precursor. The reaction conditions often require the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve the use of microchannel reactors to optimize reaction conditions and improve product yield .
Análisis De Reacciones Químicas
1-Propanesulfonic acid, 3-(dichloroamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The dichloroamino group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Propanesulfonic acid, 3-(dichloroamino)- finds applications in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 1-Propanesulfonic acid, 3-(dichloroamino)- involves its interaction with molecular targets through its functional groups. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the dichloroamino group can engage in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
1-Propanesulfonic acid, 3-(dichloroamino)- can be compared with other similar compounds such as:
3-Amino-1-propanesulfonic acid: Lacks the dichloroamino group, leading to different chemical reactivity and applications.
3-(N-morpholino)propanesulfonic acid: Contains a morpholine ring instead of the dichloroamino group, resulting in distinct biological and chemical properties.
Propiedades
Número CAS |
372119-41-0 |
|---|---|
Fórmula molecular |
C3H7Cl2NO3S |
Peso molecular |
208.06 g/mol |
Nombre IUPAC |
3-(dichloroamino)propane-1-sulfonic acid |
InChI |
InChI=1S/C3H7Cl2NO3S/c4-6(5)2-1-3-10(7,8)9/h1-3H2,(H,7,8,9) |
Clave InChI |
JJKVZBZGUZFDAZ-UHFFFAOYSA-N |
SMILES canónico |
C(CN(Cl)Cl)CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(2-naphthalenyl)-](/img/structure/B14248367.png)
![3-[(2-Oxo-2H-1-benzopyran-7-yl)oxy]propanal](/img/structure/B14248379.png)
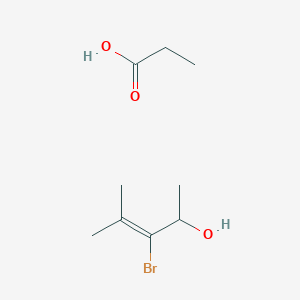
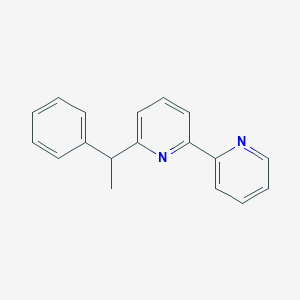
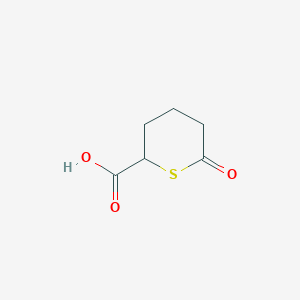
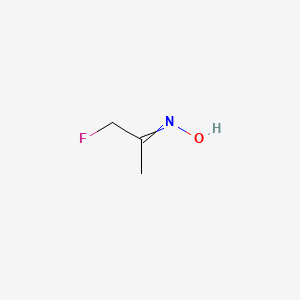
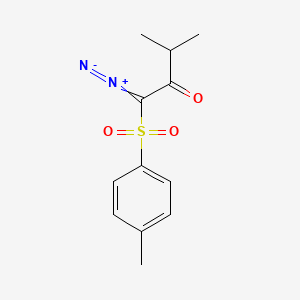
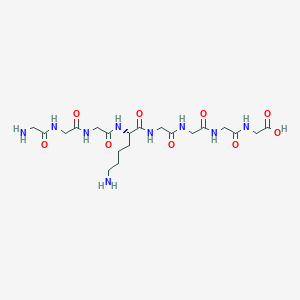
![(5S)-1-(3-Chlorophenyl)-5-[(ethanesulfonyl)methyl]piperazin-2-one](/img/structure/B14248439.png)

![6-({3-[(Cyclohex-1-en-1-yl)methyl]-7-oxabicyclo[4.1.0]heptan-3-yl}methoxy)-6-oxohexanoate](/img/structure/B14248451.png)

![1,1'-Bis[3-(trimethoxysilyl)propyl]-4,4'-bipyridin-1-ium diiodide](/img/structure/B14248459.png)

